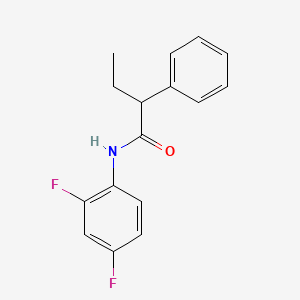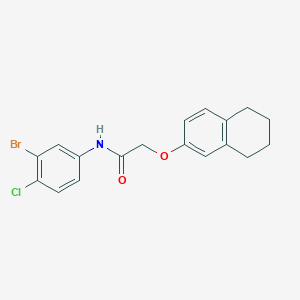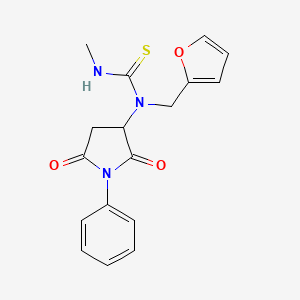![molecular formula C21H20O4 B5137123 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde](/img/structure/B5137123.png)
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde, also known as MNPB, is a chemical compound that has been extensively studied for its potential use in scientific research. MNPB is a derivative of benzaldehyde that contains a naphthyl group and a methoxy group, which gives it unique properties that make it useful in a variety of applications. In
Mechanism of Action
The mechanism of action of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases. This compound has also been shown to have anticancer properties, as it can induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde is its versatility. It can be used in a variety of research areas and has a wide range of biological activities. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde. One area of interest is its potential use in the development of new drugs for the treatment of various diseases. This compound has been shown to have anticancer properties, and further research could lead to the development of new cancer therapies. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.
Synthesis Methods
The synthesis of 3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde involves the reaction of 3-(1-naphthyloxy)propan-1-ol with 3-methoxy-4-formylbenzene in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis method has been optimized to produce high yields of this compound with excellent purity.
Scientific Research Applications
3-methoxy-4-[3-(1-naphthyloxy)propoxy]benzaldehyde has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in a variety of research areas, including neuroscience, cancer research, and drug development.
Properties
IUPAC Name |
3-methoxy-4-(3-naphthalen-1-yloxypropoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-23-21-14-16(15-22)10-11-20(21)25-13-5-12-24-19-9-4-7-17-6-2-3-8-18(17)19/h2-4,6-11,14-15H,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYKCPLADGKRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5137049.png)
![2-(4-methoxyphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanoate](/img/structure/B5137050.png)
![N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B5137054.png)
![methyl 6-methyl-4-[5-(2-methyl-4-nitrophenyl)-2-furyl]-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5137059.png)
![2,6-dimethoxy-4-{[4-(3-phenylpropyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5137061.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5137077.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5137088.png)



![N-cyclohexyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5137138.png)
